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Compound of Interest

Compound Name:
(Methyl

benzoate)tricarbonylchromium

Cat. No.: B076706 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

structural and experimental aspects of the tricarbonylchromium derivative of methyl benzoate.

The coordination of a tricarbonylchromium moiety to an aromatic ring significantly alters the

electron density and reactivity of the arene. This modification has been widely exploited in

organic synthesis. A thorough understanding of the three-dimensional structure of these

complexes is paramount for designing novel synthetic routes and understanding their reaction

mechanisms. This whitepaper provides a detailed examination of the crystal structure of

tricarbonyl(η⁶-methyl benzoate)chromium, a key derivative in this class of organometallic

compounds. The data presented herein is derived from the seminal X-ray crystallographic

study by Carter, McPhail, and Sim, which elucidated the precise molecular geometry and

intermolecular interactions of this complex.

Molecular Structure and Conformation
The X-ray analysis of tricarbonyl(methyl benzoate)chromium reveals a "piano-stool" geometry,

which is characteristic of (η⁶-arene)tricarbonylchromium complexes. In this arrangement, the

chromium atom is coordinated to the planar benzene ring of the methyl benzoate ligand and

three carbonyl ligands.

A significant finding from the crystallographic study is the specific orientation of the

tricarbonylchromium group relative to the methyl benzoate substituent. The three carbonyl

groups are staggered with respect to the substituents on the benzene ring. Specifically, the
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carbonyl-chromium vectors point towards the C-1, C-3, and C-5 positions of the benzene ring.

This conformation is believed to be influenced by the electronic nature of the methyl benzoate

substituent.

The average bond distance between the chromium atom and the carbon atoms of the benzene

ring is 2.22 Å. The average chromium-carbon bond length for the carbonyl groups is 1.85 Å.

Crystallographic Data
The following table summarizes the key crystallographic data obtained from the single-crystal

X-ray diffraction study of tricarbonyl(methyl benzoate)chromium.

Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 12.34 Å

b 6.28 Å

c 14.70 Å

β 110.2°

Volume 1069 Å³

Z 4

Density (calculated) 1.69 g/cm³

Selected Intramolecular Distances and Angles
The precise determination of bond lengths and angles is crucial for a detailed understanding of

the molecular structure. The table below presents selected intramolecular distances and angles

for tricarbonyl(methyl benzoate)chromium.
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Bond Distance (Å) Angle Angle (°)

Cr–C(1) 2.23 C(1)–Cr–C(2) 38.6

Cr–C(2) 2.21 C(2)–Cr–C(3) 38.9

Cr–C(3) 2.22 C(3)–Cr–C(4) 38.8

Cr–C(4) 2.23 C(4)–Cr–C(5) 38.6

Cr–C(5) 2.22 C(5)–Cr–C(6) 38.7

Cr–C(6) 2.21 C(6)–Cr–C(1) 38.8

Cr–C(carbonyl, avg.) 1.85
C(carbonyl)–Cr–

C(carbonyl)
89.5 (avg.)

C(1)–C(7) 1.50
Cr–C(carbonyl)–

O(carbonyl)
178.2 (avg.)

C(7)–O(1) 1.21 C(2)–C(1)–C(7) 120.5

C(7)–O(2) 1.34 O(1)–C(7)–O(2) 123.7

O(2)–C(8) 1.46 C(7)–O(2)–C(8) 116.3

Experimental Protocols
Synthesis of Tricarbonyl(methyl benzoate)chromium
The synthesis of the title compound is typically achieved by the direct reaction of

hexacarbonylchromium with methyl benzoate.

Procedure:

A mixture of hexacarbonylchromium (Cr(CO)₆) and a large excess of methyl benzoate is

heated at reflux. The reaction is conveniently carried out in a high-boiling solvent such as di-

n-butyl ether or a mixture of di-n-butyl ether and tetrahydrofuran to facilitate the sublimation

of unreacted Cr(CO)₆.

The reaction mixture is heated for several hours to days, during which the color of the

solution typically turns yellow or orange, indicating the formation of the arene complex.
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After cooling, the excess methyl benzoate and solvent are removed under reduced pressure.

The resulting solid residue is then purified by chromatography on a silica gel or alumina

column, eluting with a non-polar solvent such as hexane or a mixture of hexane and ethyl

acetate.

The yellow crystalline product, tricarbonyl(methyl benzoate)chromium, is obtained after

removal of the eluent.

X-ray Crystallography
The determination of the crystal structure of tricarbonyl(methyl benzoate)chromium was

performed using single-crystal X-ray diffraction.

Experimental Workflow:

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation

of a solution of the purified complex in a suitable solvent system, such as a mixture of

hexane and dichloromethane.

Data Collection: A selected crystal was mounted on a goniometer head and placed in a

stream of cold nitrogen gas (to minimize thermal vibrations and potential degradation). X-ray

diffraction data were collected using a diffractometer equipped with a suitable X-ray source

(e.g., Mo-Kα radiation). A series of diffraction images were recorded as the crystal was

rotated.

Structure Solution and Refinement: The collected diffraction data were processed to yield a

set of structure factors. The crystal structure was solved using direct methods or Patterson

methods to determine the initial positions of the heavier atoms (Cr). The positions of the

remaining non-hydrogen atoms were located from subsequent difference Fourier maps. The

structure was then refined by full-matrix least-squares methods, minimizing the difference

between the observed and calculated structure factors. Hydrogen atoms were typically

placed in calculated positions and refined using a riding model.

Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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